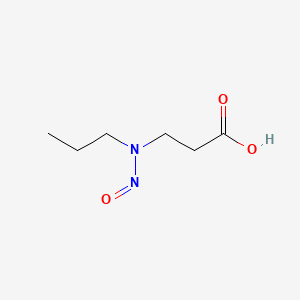
4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms at positions 1 and 3, and an oxygen atom at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- typically involves multiple steps, starting from readily available starting materials
Formation of Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole ring.
Introduction of Piperidine Ring: The benzimidazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.
Formation of Pyrimidinone Core: The final step involves the cyclization of the intermediate to form the pyrimidinone ring, typically using dehydrating agents and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole and pyrimidinone rings.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfinyl group yields sulfone derivatives, while reduction of the benzimidazole ring can lead to partially or fully reduced products.
科学研究应用
4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and diabetes.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Industrial Applications: It is explored for its potential use in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as omeprazole and albendazole, are used in various therapeutic applications.
Pyrimidinone Derivatives: Compounds like barbiturates and pyrimethamine share the pyrimidinone core and have diverse pharmacological activities.
Uniqueness
4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- is unique due to its combination of structural features, including the benzimidazole, piperidine, and pyrimidinone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
108612-69-7 |
|---|---|
分子式 |
C25H28N6O2S |
分子量 |
476.6 g/mol |
IUPAC 名称 |
2-[methyl-[1-[1-[(4-methylsulfinylphenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C25H28N6O2S/c1-29(24-26-14-11-23(32)28-24)19-12-15-30(16-13-19)25-27-21-5-3-4-6-22(21)31(25)17-18-7-9-20(10-8-18)34(2)33/h3-11,14,19H,12-13,15-17H2,1-2H3,(H,26,28,32) |
InChI 键 |
CYOLKNRNADXOSM-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)S(=O)C)C5=NC=CC(=O)N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


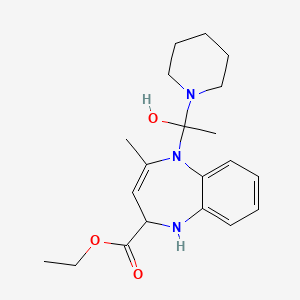
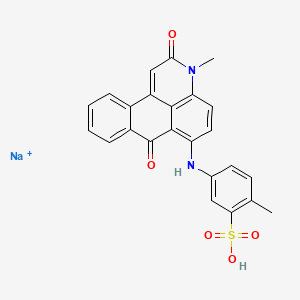


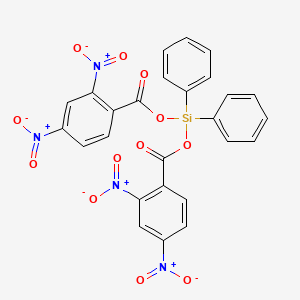
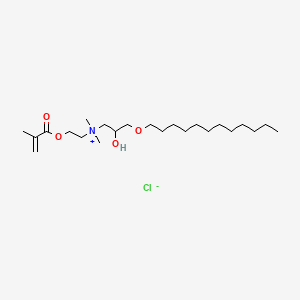

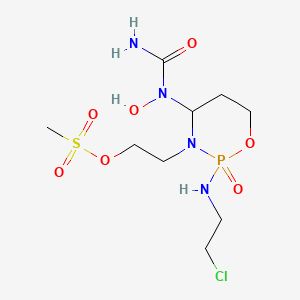
![(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B15184869.png)


